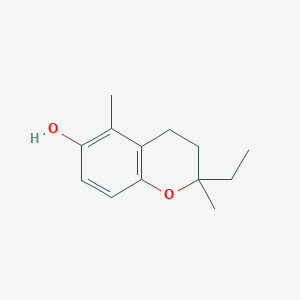
2-Ethyl-2,5-dimethylchroman-6-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethyl-2,5-dimethylchroman-6-ol is an organic compound belonging to the chroman family. Chromans are bicyclic compounds consisting of a benzene ring fused to a tetrahydropyran ring. This particular compound is characterized by the presence of an ethyl group at the second position, two methyl groups at the second and fifth positions, and a hydroxyl group at the sixth position of the chroman ring. The compound’s structure imparts unique chemical and physical properties, making it of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-2,5-dimethylchroman-6-ol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-ethyl-2,5-dimethylphenol with an aldehyde or ketone in the presence of an acid catalyst can lead to the formation of the chroman ring. The reaction conditions, such as temperature, solvent, and catalyst concentration, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and cost-effectiveness. Large-scale production often employs continuous flow reactors and advanced purification techniques to achieve the desired product quality. The choice of raw materials, reaction conditions, and purification methods are tailored to meet industrial standards and regulatory requirements.
化学反応の分析
Types of Reactions
2-Ethyl-2,5-dimethylchroman-6-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 2-Ethyl-2,5-dimethylchroman-6-one, while nitration can introduce nitro groups onto the aromatic ring.
科学的研究の応用
2-Ethyl-2,5-dimethylchroman-6-ol has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research explores its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: It is used in the formulation of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism of action of 2-Ethyl-2,5-dimethylchroman-6-ol involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and redox reactions, influencing the compound’s biological activity. The aromatic ring and substituents can interact with enzymes, receptors, and other biomolecules, modulating their function and leading to specific biological effects.
類似化合物との比較
Similar Compounds
2-Methylchroman-6-ol: Lacks the ethyl group at the second position.
2,5-Dimethylchroman-6-ol: Lacks the ethyl group at the second position.
2-Ethylchroman-6-ol: Lacks the methyl group at the fifth position.
Uniqueness
2-Ethyl-2,5-dimethylchroman-6-ol is unique due to the specific arrangement of its substituents, which imparts distinct chemical and biological properties
特性
分子式 |
C13H18O2 |
|---|---|
分子量 |
206.28 g/mol |
IUPAC名 |
2-ethyl-2,5-dimethyl-3,4-dihydrochromen-6-ol |
InChI |
InChI=1S/C13H18O2/c1-4-13(3)8-7-10-9(2)11(14)5-6-12(10)15-13/h5-6,14H,4,7-8H2,1-3H3 |
InChIキー |
HWTWYRWTQQFQEH-UHFFFAOYSA-N |
正規SMILES |
CCC1(CCC2=C(O1)C=CC(=C2C)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


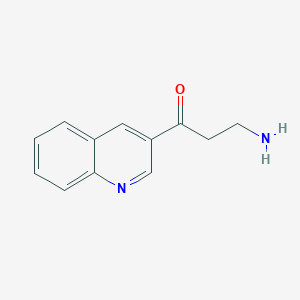

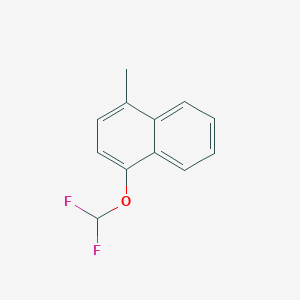
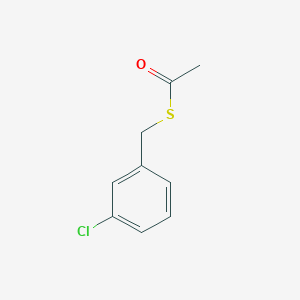
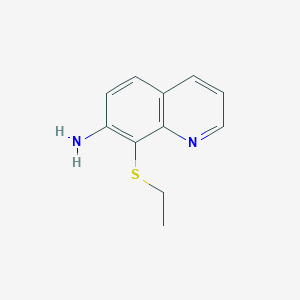

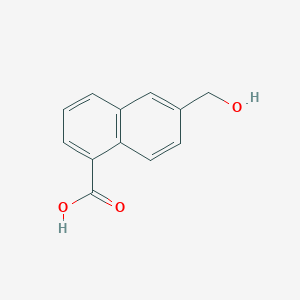

![2-Benzyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B11897754.png)





